3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde
Description
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a formyl (-CHO) group at the 4-position. Its molecular formula is C₅H₂F₃NO₂, with a molecular weight of 263.29 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research. Its aldehyde functionality allows for diverse derivatization, enabling applications in drug discovery and material science .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJURDFIVGIKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and formyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an aldehyde in the presence of a base can yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development:
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is explored as a building block for synthesizing pharmaceuticals with enhanced biological activity. Its structure allows for modifications that can lead to compounds with significant antimicrobial and anticancer properties.
Case Study:
Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, a study demonstrated that modifications at the C-4 position of the oxazole ring significantly influenced the anticancer potency of the resulting compounds, with some derivatives showing IC50 values as low as 0.003 µM against specific tumor cell lines .
2. Antimicrobial Activity:
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds containing the trifluoromethyl group often display enhanced interaction with biological targets, leading to improved efficacy in therapeutic applications .
Applications in Material Science
This compound is also utilized in material science due to its unique electronic properties. The trifluoromethyl group contributes to the stability and performance of materials developed from this compound.
1. Synthesis of Advanced Materials:
The compound serves as a precursor for creating advanced materials with specific properties, such as improved thermal stability and chemical resistance. These materials are applicable in various industries, including electronics and coatings .
Biological Research Applications
1. In Vivo Studies:
The compound has been used in studies involving animal models to evaluate its pharmacokinetics and biotransformation processes. For instance, research has shown that after administration in Wistar rats, metabolites of this compound were identified through HPLC-MS/MS analysis, indicating its potential effectiveness as a pharmaceutical agent .
2. Radiolabeling Techniques:
Recent advancements include novel radiolabeling techniques for incorporating fluorine isotopes into compounds containing the trifluoromethyl moiety. This approach is particularly relevant for developing PET tracers that can be used in cancer imaging .
Data Tables
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is largely dependent on its chemical structure. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the oxazole ring can interact with various biological targets. The formyl group can undergo reactions that modify the compound’s activity and selectivity .
Comparison with Similar Compounds
3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde
- Structure : Features a six-membered pyran ring with a methoxy (-OCH₃) group at the 3-position and an aldehyde at the 2-position.
- Molecular Weight : 168.14 g/mol (C₇H₆O₄) .
- Key Differences :
- The pyran ring lacks nitrogen, reducing polarity compared to oxazole.
- The absence of a trifluoromethyl group decreases electronegativity and lipophilicity.
- Applications: Primarily used in synthetic organic chemistry as a precursor for flavones and coumarins.
Celecoxib (4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-pyrazol-1-yl] Benzenesulfonamide)
- Structure : A diaryl-substituted pyrazole with a trifluoromethyl group at the 3-position and a sulfonamide group .
- Molecular Weight : 381.37 g/mol (C₁₇H₁₄F₃N₃O₂S).
- Key Differences: Pyrazole core vs. The sulfonamide group in celecoxib confers COX-2 inhibitory activity, unlike the aldehyde in the target compound. Applications: Clinically used as a nonsteroidal anti-inflammatory drug (NSAID) .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Pyrazole-based carbaldehyde with a 3-chlorophenylsulfanyl substituent and trifluoromethyl group .
- The 3-chlorophenyl group introduces steric bulk, altering reactivity compared to the simpler oxazole derivative. Applications: Investigated in pesticidal and herbicidal formulations due to its electrophilic aldehyde group .
Pyridalyl (2,6-Dichloro-4-(3,3-Dichloroallyloxy)Phenyl 3-[5-(Trifluoromethyl)-2-Pyridyloxy]Propyl Ether)
- Structure : A complex ether with trifluoromethyl-pyridyl and dichloroallyloxy groups .
- Molecular Weight: 491.12 g/mol (C₁₇H₁₃Cl₄F₃NO₂).
- Key Differences :
Comparative Data Table
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde | Oxazole | 263.29 | -CHO, -CF₃ | Pharmaceutical intermediates |
| 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde | Pyran | 168.14 | -CHO, -OCH₃ | Flavone synthesis |
| Celecoxib | Pyrazole | 381.37 | -SO₂NH₂, -CF₃ | NSAID (COX-2 inhibitor) |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | ~340 | -CHO, -CF₃, -S-C₆H₄Cl | Agrochemical research |
| Pyridalyl | Pyridine | 491.12 | -CF₃, -Cl, ether linkages | Insecticide |
Research Findings and Trends
- Trifluoromethyl Group Impact : The -CF₃ group consistently enhances metabolic stability and lipophilicity across all compounds, favoring bioavailability in pharmaceuticals and environmental persistence in agrochemicals .
- Heterocyclic Core Differences :
- Aldehyde Reactivity : The aldehyde group in this compound enables facile condensation reactions, distinguishing it from sulfonamide (celecoxib) or ether (Pyridalyl) derivatives .
Biological Activity
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound notable for its trifluoromethyl group, which enhances its biological activity. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₄F₃N₃O, characterized by the following structural features:
- Oxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Trifluoromethyl Group : The presence of three fluorine atoms significantly influences the compound's lipophilicity and metabolic stability.
- Aldehyde Functional Group : This group contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant biological activities, including antimicrobial and anticancer properties. The unique electronic properties of this group may enhance interactions with biological targets, leading to improved therapeutic efficacy.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro studies demonstrated that derivatives of oxazole compounds, including those with trifluoromethyl substitutions, showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC₅₀ values in the micromolar range. These findings suggest that the trifluoromethyl group may enhance the potency of these compounds against cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Trifluoromethyl-containing compounds have shown effectiveness against a range of bacterial strains due to their ability to disrupt cellular processes. The specific mechanisms often involve interference with enzyme activity or cellular membrane integrity .
Synthesis and Metabolism
The synthesis of this compound typically involves several key reactions:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethyl Group : Common methods include nucleophilic substitution reactions where a trifluoromethylating agent is used.
- Aldehyde Functionalization : The carbaldehyde group can be introduced via oxidation reactions.
Biotransformation Studies
Biotransformation studies have shown that this compound undergoes hydrolysis to form metabolites that retain biological activity. For instance, in animal models, metabolites derived from this compound were analyzed using HPLC-MS/MS techniques to assess their pharmacokinetic profiles .
Comparative Analysis with Similar Compounds
To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | Contains chlorine substituents | Enhanced reactivity due to dual chlorine presence |
| 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid | Different oxazole isomer (1,3 instead of 1,2) | Focus on carboxylic acid functionality |
| 5-(3-Trifluoromethylphenyl)-1,2-oxazole-4-carboxylic acid | Phenyl ring with trifluoromethyl substitution | Emphasis on carboxylic acid properties |
This table illustrates how variations in substituents can influence biological activity and reactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of trifluoromethyl-containing precursors. For example, a common approach involves condensation of trifluoromethyl-substituted nitriles with aldehydes under acidic conditions. Optimization includes adjusting catalysts (e.g., acetic acid or Lewis acids like ZnCl₂) and temperature (80–120°C) to enhance yield . Purification often employs silica gel chromatography or recrystallization using ethyl acetate/hexane mixtures. Reaction monitoring via TLC or LC-MS is critical to identify intermediates and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm .
- IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (C₅H₂F₃NO₂, MW 165.08) and fragmentation patterns .
Advanced Research Questions
Q. How do crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
- Methodological Answer : The trifluoromethyl group’s high electron density can cause disorder in crystal lattices, complicating X-ray diffraction. Using low-temperature (100 K) data collection and SHELXL for refinement improves resolution . For twinned crystals, merging datasets from multiple crystals or employing twin-law refinement in programs like OLEX2 is recommended .
Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of CF₃ on the oxazole ring’s reactivity. Solvent effects (e.g., polar aprotic solvents like DMF) are incorporated via the SMD model. Key outputs include HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25–37°C, followed by HPLC analysis. The CF₃ group enhances hydrolytic stability at acidic pH but may promote degradation under strongly basic conditions via oxazole ring opening. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .
Q. What strategies are effective in analyzing impurities or byproducts during synthesis?
- Methodological Answer : LC-MS and GC-MS identify impurities such as uncyclized intermediates or oxidized derivatives. For example, over-oxidation of the aldehyde group may yield carboxylic acid derivatives (e.g., 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid). Preparative HPLC or fractional distillation isolates impurities for structural elucidation .
Advanced Mechanistic and Biological Questions
Q. What experimental designs are recommended to study the compound’s bioactivity, such as antimicrobial or enzyme inhibition effects?
- Methodological Answer :
- Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria. Structural analogs with CF₃ groups have shown activity by disrupting membrane integrity .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) with IC₅₀ determination. The aldehyde group may act as a covalent inhibitor, forming Schiff bases with lysine residues .
Q. How can contradictory data on the compound’s reactivity in nucleophilic addition reactions be resolved?
- Methodological Answer : Divergent results may arise from solvent polarity or competing pathways. Controlled experiments with varying nucleophiles (e.g., Grignard reagents vs. amines) and monitoring via ¹H NMR kinetics clarify mechanisms. For example, in DMSO, the aldehyde may form hydrates, reducing reactivity, while in THF, it remains reactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
